1,2,3,5-Tetramethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
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InChI Key |
BFIMMTCNYPIMRN-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC(=C(C(=C1)C)C)C | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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DSSTOX Substance ID |
DTXSID6026119 | |
| Record name | 1,2,3,5-Tetramethylbenzene | |
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Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,5-tetramethylbenzene appears as a pale yellow to white liquid with a camphor-like odor. Flash point 165 °F. Less dense than water and only negligibly soluble in water. Slightly irritates the skin and eyes. Slightly toxic by ingestion but may irritate the mouth, throat and gastrointestinal tract., Pale yellow to white liquid with a camphor-like odor; [CAMEO] | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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| Record name | 1,2,3,5-Tetramethylbenzene | |
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Boiling Point |
388.4 °F at 760 mmHg (USCG, 1999) | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Flash Point |
146 °F (USCG, 1999) | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Density |
0.891 at 68 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Vapor Density |
4.63 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Vapor Pressure |
0.49 [mmHg] | |
| Record name | 1,2,3,5-Tetramethylbenzene | |
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CAS No. |
527-53-7 | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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| Record name | 1,2,3,5-Tetramethylbenzene | |
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| Record name | Isodurene | |
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| Record name | Benzene, 1,2,3,5-tetramethyl- | |
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| Record name | 1,2,3,5-Tetramethylbenzene | |
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| Record name | 1,2,3,5-tetramethylbenzene | |
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| Record name | ISODURENE | |
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Melting Point |
-10.6 °F (USCG, 1999) | |
| Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Regioselective Synthesis Strategies for Tetramethylbenzene Isomers
Physiologically-Based Toxicokinetic (PB-TK) Modeling
Physiologically-based toxicokinetic (PB-TK) models are computational tools used to simulate the absorption, distribution, metabolism, and excretion of chemical substances in the body. For isodurene, PB-TK models have been developed to predict its behavior in humans, which is crucial for assessing potential exposure risks. nih.gov
These models divide the body into several interconnected physiological compartments, such as the liver, fat tissue, muscles, brain, and other organs. nih.gov The distribution of isodurene into these compartments is determined by its physicochemical properties, including its solubility in water, oil, and blood, as well as physiological parameters like blood flow and tissue volume.
A key aspect of PB-TK modeling is the determination of partition coefficients, which describe how a chemical distributes itself between different phases (e.g., blood and air, or tissue and blood). For isodurene, these coefficients have been determined experimentally and are used as inputs for the models. Additionally, metabolic parameters, such as the maximum velocity of metabolism (Vmax) and the Michaelis-Menten constant (KM), which describe the rate of enzymatic reactions that break down the compound in the liver, are essential for accurate simulations. nih.gov
The table below presents some of the parameters used in the PB-TK modeling of isodurene. nih.gov
| Parameter | Value | Description |
| Blood/Air Partition Coefficient | 24.3 | Ratio of the concentration in blood to the concentration in air at equilibrium. |
| Water/Air Partition Coefficient | 1.3 | Ratio of the concentration in water to the concentration in air at equilibrium. |
| Oil/Air Partition Coefficient | 4684 | Ratio of the concentration in oil to the concentration in air at equilibrium. |
| Vmax (for 2,3,5-TMBA formation) | 3.6 mg/h/kg | Maximum rate of metabolism to 2,3,5-trimethylbenzoic acid. |
| KM (for 2,3,5-TMBA formation) | 0.003 mg/L | Substrate concentration at which the metabolic reaction rate is half of Vmax. |
This data is based on in vitro measurements and calculations for use in human PB-TK models. nih.gov
Simulations using these models have been validated against experimental data from human exposure studies, showing good agreement between predicted and measured concentrations of isodurene in the blood. nih.gov These validated models can then be used to simulate various exposure scenarios, such as workplace inhalation over a full work week, to predict the distribution of the chemical in different body tissues. nih.gov
Diffusion in Porous Materials
Molecular dynamics simulations have been instrumental in studying the diffusion of 1,2,3,5-tetramethylbenzene and its isomers within the confined spaces of porous materials like zeolites. Zeolites are crystalline aluminosilicates with a regular network of pores and channels of molecular dimensions, making them highly effective as catalysts and adsorbents in the petrochemical industry. acs.orgucl.ac.uk The efficiency of these processes is often dictated by how quickly molecules can move through the zeolite framework.
MD simulations of tetramethylbenzene isomers in zeolites such as ZSM-12 and ZSM-22 have revealed significant differences in their diffusion behavior. acs.org These simulations model the trajectories of individual molecules as they interact with the atoms of the zeolite framework. From these trajectories, diffusion coefficients can be calculated, providing a quantitative measure of molecular mobility.
One notable finding is that the diffusion of this compound can be severely restricted in certain zeolites. For instance, in ZSM-12, a zeolite with one-dimensional channels, this compound is described as being "almost imprisoned." acs.org This slow diffusion is attributed to the specific size and shape of the isodurene molecule relative to the dimensions of the zeolite channels. This finding has important implications for catalytic processes like the methanol-to-olefin (MTO) reaction, where the residence time of intermediates within the catalyst can influence the reaction pathway and the final product distribution. acs.org
The table below summarizes qualitative findings from MD simulations of this compound diffusion in zeolites.
| Zeolite | Finding on this compound Diffusion | Implication |
| ZSM-12 | Described as "almost imprisoned" with very slow diffusion. acs.org | The long residence time can promote specific methylation reactions in processes like MTO. acs.org |
| ZSM-22 | Diffusion is also expected to be slow due to channel size. | Hindered diffusion can lead to the blockage of catalyst channels. acs.org |
These simulation studies highlight the principle of shape selectivity in zeolite catalysis, where the catalyst structure can differentiate between molecules of slightly different shapes and sizes. researchgate.net
Adsorption on Metal-Organic Frameworks (MOFs)
Grand Canonical Monte Carlo (GCMC) is another powerful simulation technique used to study the adsorption of gases and liquids in porous materials. This method has been applied to investigate the separation of tetramethylbenzene isomers using metal-organic frameworks (MOFs). mdpi.com MOFs are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, which form a one-, two-, or three-dimensional structure with high porosity and surface area.
GCMC simulations can predict the adsorption capacity and selectivity of a given MOF for different molecules by calculating the energetically favorable positions and orientations of the guest molecules within the host framework. mdpi.com In the context of separating tetramethylbenzene isomers, these simulations can help identify MOFs with the optimal pore size and chemical functionality to selectively adsorb one isomer over the others.
Studies have been conducted on the adsorption of durene (1,2,4,5-tetramethylbenzene) and prehnitene (1,2,3,4-tetramethylbenzene) on various MOFs, with isodurene being the third isomer in this family. mdpi.com The simulations calculate properties such as adsorption isotherms, which show the amount of gas adsorbed at different pressures, and isosteric heats of adsorption, which indicate the strength of the interaction between the adsorbate and the adsorbent. mdpi.com While specific data for isodurene was not the primary focus of the cited abstract, the methodology is directly applicable. The research indicated that MOFs like ZU-61, UIO-66, UIO-66-NH2, and Mg-MOF-74 showed promise for separating these isomers based on differences in their adsorption capacities. mdpi.com
Correlation of Electronic Structure Parameters with Experimental Reactivity Data
The reactivity of aromatic compounds like this compound in electrophilic aromatic substitution (EAS) reactions is largely governed by the electron density of the aromatic ring. nih.gov Theoretical parameters derived from electronic structure calculations can be correlated with experimental reactivity data, such as reaction rates, to quantify these relationships.
Another experimental parameter that correlates well with the nucleophilic reactivity of aromatic molecules is the shift of the phenol (B47542) O–H stretching frequency (Δν(OH)exp) upon the formation of a π-hydrogen bond with the aromatic ring in a CCl4 solvent. nih.govnsf.gov This spectroscopic measurement provides a straightforward experimental approach to characterize the electron-donating ability of the aromatic ring, which in turn influences its reactivity in EAS reactions. nih.gov For this compound, a good correlation is observed between its log krel for nitration and the Δν(OH)exp, further validating the link between its electronic properties and experimental reactivity. nih.govnsf.gov
Below is a table summarizing the relative rate constants for nitration and the calculated molecular electrostatic potential shifts for this compound and related compounds. nih.govacs.org
| Compound | log krel | ΔV(1.5) (a.u.) B3LYP/6-311++G(3df,2pd) |
|---|---|---|
| Benzene (B151609) | 0.00 | 0.0000 |
| Toluene | 1.41 | -0.0029 |
| 1,2-Dimethylbenzene | 2.28 | -0.0048 |
| 1,3-Dimethylbenzene | 2.46 | -0.0051 |
| 1,4-Dimethylbenzene | 2.47 | -0.0050 |
| 1,2,3-Trimethylbenzene | 2.96 | -0.0073 |
| 1,2,4-Trimethylbenzene (B165218) | 3.03 | -0.0072 |
| 1,3,5-Trimethylbenzene | 2.98 | -0.0075 |
| 1,2,3,4-Tetramethylbenzene | 3.33 | -0.0098 |
| This compound | 3.27 | -0.0098 |
| 1,2,4,5-Tetramethylbenzene (B166113) | 3.34 | -0.0090 |
| Pentamethylbenzene | 3.41 | -0.0116 |
Modeling of Potential Energy Surfaces for Chemical Transformations
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orgwikipedia.org By mapping the PES, chemists can visualize the energy landscape of a chemical reaction, identifying stable structures (reactants, products, intermediates) and transition states, which correspond to energy minima and saddle points on the surface, respectively. wikipedia.orgfiveable.me This theoretical modeling is crucial for understanding reaction mechanisms, predicting reaction rates, and exploring the pathways of chemical transformations. fiveable.merug.nl
For aromatic compounds, modeling the PES of reactions such as electrophilic aromatic substitution provides deep insights into the reaction mechanism. acs.org The PES for the reaction of an electrophile with this compound would illustrate the energy changes as the electrophile approaches the aromatic ring, forms the sigma complex (Wheland intermediate), and finally leads to the substituted product. nsf.gov The height of the energy barriers (activation energies) on the PES determines the rate of the reaction. fiveable.me
Recent advancements in computational methods, including the use of machine learning to construct potential energy surfaces, are revolutionizing the field. rug.nlnsf.gov These approaches allow for the efficient and accurate modeling of complex chemical systems, including reactions involving this compound. For instance, in the degradation of tetramethylbenzenes by OH radicals, the potential energy surfaces in both the gas and aqueous phases have been studied, revealing that the barriers are higher in the aqueous phase. researchgate.net Such studies help in understanding the environmental fate of these compounds.
Catalytic Hydrogenation
Catalytic hydrogenation is a process used to add hydrogen atoms to a molecule, typically to saturate aromatic rings or perform other reductions. blogspot.com In the context of 1,2,3,5-tetramethylbenzene, catalytic hydrogenation and related processes like hydroisomerization are important for both its synthesis and conversion.
A significant application is the production of isodurene from its isomer, durene. The hydroisomerization of durene over a bifunctional catalyst such as Ni/ZSM-5/Al₂O₃ yields a mixture of isodurene and prehnitene. researchgate.net This process is valuable because durene has a high melting point (79.2 °C), which can be problematic in fuel applications, while isodurene is a liquid at room temperature with a melting point of -23.7 °C. wikipedia.orgwikipedia.orgresearchgate.net The general hydrogenation of polymethylbenzenes, including isodurene, over various catalysts leads to the formation of the corresponding tetramethylcyclohexanes. scispace.comnist.gov
| Reaction Type | Catalyst | Reactant | Key Product(s) | Reference |
|---|---|---|---|---|
| Hydroisomerization | Ni/ZSM-5/Al₂O₃ | Durene (1,2,4,5-Tetramethylbenzene) | Isodurene, Prehnitene | researchgate.net |
| Hydrogenation | Not specified | Polymethylbenzenes (including Isodurene) | Corresponding tetramethylcyclohexanes | scispace.comnist.gov |
Gas Phase Reactions with Hydroxyl Oh Radicals
Aquatic Ecotoxicity
1,2,3,5-Tetramethylbenzene is considered to be toxic to aquatic organisms. scbt.comsigmaaldrich.com Studies on other tetramethylbenzene isomers have shown toxicity to fish, daphnia (water fleas), and algae. nih.govresearchgate.net The degradation of 1,2,4,5-tetramethylbenzene (B166113) by OH radicals has been found to reduce its toxicity. nih.govresearchgate.net
Aquatic Toxicity Data for a Related Isomer (1,2,4,5-Tetramethylbenzene)
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Time (hours) | Reference |
| Leuciscus idus (Golden orfe) | LC0 | 10 | 48 | sigmaaldrich.com |
| Leuciscus idus (Golden orfe) | LC50 | 30 | 48 | sigmaaldrich.com |
| Leuciscus idus (Golden orfe) | LC100 | 50 | 48 | sigmaaldrich.com |
| Daphnia magna (Water flea) | EC50 | 0.47 | 48 | sigmaaldrich.com |
This table presents data for a related isomer and should be considered indicative.
Terrestrial Ecotoxicity
Information on the specific terrestrial ecotoxicity of this compound is limited. However, given its classification as a hazardous substance, there is a potential for adverse effects on soil-dwelling organisms. ontosight.ai The risk to terrestrial ecosystems would depend on the concentration of the compound in the soil and its bioavailability.
Hydroxyl Radical-Initiated Oxidation: Detailed Mechanisms and Product Yields
The atmospheric oxidation of this compound initiated by hydroxyl (OH) radicals is a complex process involving multiple reaction pathways. The primary initiation steps involve either the abstraction of a hydrogen atom from a methyl group or the addition of the OH radical to the aromatic ring. researchgate.netrsc.org
OH Addition Pathway:
The addition of an OH radical to the aromatic ring of this compound is the major reaction channel. rsc.orgcopernicus.org This addition can occur at different positions on the ring, leading to the formation of various isomeric OH-adducts. Specifically, addition can occur at the unsubstituted carbon atoms (ortho to two methyl groups) or at the carbon atoms bearing a methyl group (ipso-addition). rsc.org
For the structurally similar 1,2,4,5-tetramethylbenzene, studies have shown the formation of both ortho- and ipso-adducts. acs.org By analogy, the reaction of OH with this compound is expected to form corresponding adducts. These adducts are in equilibrium with the reactants, but under atmospheric conditions, they rapidly react with molecular oxygen (O₂). acs.org
The subsequent reactions of these adducts with O₂ are crucial in determining the final product distribution. The reaction of the OH-adducts with O₂ can proceed via two main routes:
Formation of Phenolic Compounds: O₂ can abstract a hydrogen atom from the OH group of the adduct, leading to the formation of a phenolic product, in this case, 2,4,6-trimethylphenol, and a hydroperoxyl radical (HO₂).
Formation of Peroxy Radicals: O₂ can add to the adduct to form a bicyclic peroxy radical. This peroxy radical can then undergo a series of rearrangements and reactions, leading to the opening of the aromatic ring and the formation of various oxygenated products. rsc.org
H-Atom Abstraction Pathway:
A minor pathway for the degradation of this compound is the abstraction of a hydrogen atom from one of the methyl groups by an OH radical. This reaction forms a benzyl-type radical. This radical then rapidly reacts with O₂ to form a peroxy radical. In the presence of nitric oxide (NO), this peroxy radical can be converted to an alkoxy radical, which can then isomerize or decompose, leading to the formation of products such as 2,4,6-trimethylbenzaldehyde (B22134).
Product Yields:
While specific, experimentally determined product yields for the reaction of OH radicals with this compound are not extensively documented, studies on the analogous compound 1,2,4,5-tetramethylbenzene provide valuable insights. For the OH-initiated oxidation of 1,2,4,5-tetramethylbenzene in the presence of NO, the following products and their molar yields have been reported:
3-methyl-3-hexene-2,5-dione: 45 ± 9% nih.gov
2,4,5-trimethylbenzaldehyde: 3.3 ± 0.7% nih.gov
Biacetyl: 9 ± 3% (first-generation product) nih.gov
Methylglyoxal: The formation yield is approximately 80% of that of 3-methyl-3-hexene-2,5-dione, suggesting they are co-products. nih.gov
It is plausible that the oxidation of this compound yields analogous products, such as 2,4,6-trimethylbenzaldehyde and various ring-opened dicarbonyls. The formation of biacetyl from 1,2,4,5-tetramethylbenzene suggests that ipso-addition of the OH radical occurs, a pathway that is also likely for this compound. nih.gov
Kinetic Data for the Reaction of OH with this compound
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| 300-350 | k(T) = 1.3 x 10⁻¹¹ exp((330 ± 100)/T) | Flash Photolysis - Resonance Fluorescence | rsc.org |
| 298 | (5.55 ± 0.34) x 10⁻¹¹ | Relative Rate | nih.gov |
This table is interactive. Users can sort and filter the data.
Subsequent Reactions of Atmospheric Degradation Products
The primary products formed from the initial oxidation of this compound are themselves reactive and undergo further degradation in the atmosphere. The atmospheric fate of these products, which include trimethylbenzaldehydes and smaller dicarbonyls, contributes to the formation of secondary organic aerosol (SOA) and other atmospheric pollutants.
2,4,6-Trimethylbenzaldehyde:
By analogy with other aromatic aldehydes, 2,4,6-trimethylbenzaldehyde is expected to react with OH radicals and undergo photolysis. The reaction with OH radicals can lead to the abstraction of the aldehydic hydrogen, forming a corresponding acyl radical. This acyl radical will then react with O₂ to form an acyl peroxy radical, a key precursor to peroxyacyl nitrates (PANs) in the presence of nitrogen dioxide (NO₂).
Ring-Opening Products (e.g., Methylglyoxal, Biacetyl):
The smaller dicarbonyl compounds formed from the ring-opening of the aromatic structure are important atmospheric species.
Methylglyoxal (CH₃COCHO): This compound is known to undergo photolysis and react with OH radicals. It is also highly water-soluble and can partition into atmospheric water phases (e.g., cloud droplets, aerosols), where it can undergo further aqueous-phase reactions. These reactions can lead to the formation of oligomers and contribute significantly to the formation of secondary organic aerosol.
Biacetyl (CH₃COCOCH₃): Similar to methylglyoxal, biacetyl undergoes photolysis and reacts with OH radicals in the gas phase.
Dimethyl-p-benzoquinone:
While not explicitly identified as a major product from this compound, substituted p-benzoquinones are known products from the oxidation of related aromatic compounds. If formed, dimethyl-p-benzoquinone would be expected to undergo photolysis and react with OH radicals. The atmospheric degradation of p-benzoquinones can contribute to the formation of humic-like substances in atmospheric aerosols.
The multi-generational oxidation of the initial products from this compound leads to a complex mixture of highly oxygenated molecules, many of which have low volatility and can partition to the particle phase, thus contributing to the formation and growth of SOA. copernicus.org
Microbial Degradation Pathways of Aromatic Hydrocarbons
The microbial degradation of aromatic hydrocarbons is a critical process for the bioremediation of contaminated environments. The stability of the benzene (B151609) ring makes these compounds generally resistant to degradation. unesp.br Bacteria have evolved complex enzymatic pathways to break down these compounds, which can be broadly categorized into aerobic and anaerobic pathways. unesp.br
Aerobic Degradation Pathways
Under aerobic conditions, the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes, such as monooxygenases or dioxygenases. unesp.brplos.org These enzymes incorporate one or two atoms of molecular oxygen into the aromatic nucleus, leading to the formation of hydroxylated intermediates. unesp.br For polymethylated aromatic hydrocarbons like this compound, the degradation is likely initiated by a ring-hydroxylating dioxygenase. plos.org This initial hydroxylation destabilizes the aromatic ring, making it susceptible to cleavage.
Following the initial hydroxylation, the resulting diol is further oxidized and then undergoes ring cleavage, which is also catalyzed by dioxygenases. The cleaved ring, now an aliphatic acid, is then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where it can be completely mineralized to carbon dioxide and water. plos.org Fungi, particularly white-rot fungi, employ a different strategy involving extracellular lignin (B12514952) peroxidases. nih.govusda.gov These enzymes can oxidize a broad range of aromatic compounds, including those with high ionization potentials, by a one-electron oxidation mechanism, generating aryl cation radicals that undergo subsequent non-enzymatic reactions leading to their degradation. usda.gov
Anaerobic Degradation Pathways
In the absence of oxygen, microorganisms utilize different strategies to overcome the stability of the aromatic ring. A common mechanism for the anaerobic degradation of alkylbenzenes is the addition of the alkyl substituent to a fumarate (B1241708) molecule. nih.govd-nb.info This reaction is catalyzed by a glycyl radical enzyme, benzylsuccinate synthase or a related enzyme, forming a substituted succinate (B1194679) derivative. nih.gov This initial activation is followed by a series of reactions, including CoA-ligation, carbon skeleton rearrangement, and beta-oxidation, which ultimately lead to the cleavage of the aromatic ring. nih.gov
However, the degradation of this compound under anaerobic conditions appears to be more challenging. In one study focusing on the transformation of various hydrocarbons by anaerobic bacteria, this compound was not degraded under the tested conditions. nih.gov This suggests that the steric hindrance from the four methyl groups on the aromatic ring may inhibit the enzymatic attack by benzylsuccinate synthase-like enzymes. The specific pathways for the anaerobic degradation of such highly substituted aromatic hydrocarbons are not as well-elucidated as those for simpler alkylbenzenes and remain an area of active research.
Hydroisomerization of Tetramethylbenzene Isomers in Gasoline Upgrading
Model Compound in Catalysis
Isodurene and its isomers are central to studies of shape-selective catalysis, particularly involving zeolites. Zeolites are crystalline aluminosilicates with well-defined microporous structures that can distinguish between molecules based on their size and shape. researchgate.net
Isomerization and Disproportionation : The transformation of trimethylbenzenes and tetramethylbenzenes is a key industrial process for producing valuable xylene isomers. Isodurene is a product of the isomerization of 1,2,4-trimethylbenzene (B165218) and 1,3,5-trimethylbenzene over zeolite catalysts like USY and ZSM-5. acs.orgpsu.edu The relative rates of isomerization versus disproportionation (where a methyl group is transferred to another molecule) can be studied using these isomers to understand catalyst activity and selectivity. acs.org
Shape Selectivity and Diffusion : Because the tetramethylbenzene isomers have different kinetic diameters, they are used to probe the pore structures of zeolites. Theoretical studies have calculated the diffusion barriers for isodurene within MFI-type zeolite channels, providing insight into how the zeolite framework hinders the movement of specific isomers. ufl.edu This is fundamental to understanding and designing catalysts with high shape selectivity. umass.edursc.org
Methanol-to-Hydrocarbons (MTH) Process : Isodurene is an intermediate in the "aromatic hydrocarbon pool" mechanism of the MTH process over zeolite catalysts. Its formation and subsequent methylation or dealkylation reactions are studied to understand catalyst lifetime and the distribution of final hydrocarbon products like ethene and propene. nih.govresearchgate.net
Relevance in Combustion Research
Understanding the combustion of real-world fuels (like gasoline or jet fuel) requires the use of simplified "surrogate" fuels in kinetic models. These surrogates are mixtures of a few well-characterized compounds designed to replicate the properties of the real fuel.
Surrogate Fuel Component : Isodurene has been included as a representative C₁₀ aromatic component in surrogate mixtures for modeling the combustion of fuels like JP-8 jet fuel. scispace.com Its inclusion helps to match the aromatic content and H/C ratio of the target fuel, which are critical for predicting combustion behavior and soot formation. brighton.ac.ukcore.ac.uk
Pyrolysis Product : Studies on the thermal decomposition of industrial materials, such as casting resins used in metallurgy, have identified 1,2,3,5-tetramethylbenzene as a significant pyrolysis product under anaerobic (oxygen-free) conditions in the 200–600 °C range. nih.govresearchgate.net This highlights its potential formation as an intermediate in the high-temperature breakdown of more complex organic matter.
Spectroscopic Data
The identity and purity of 1,2,3,5-tetramethylbenzene are routinely confirmed by standard spectroscopic techniques.
NMR Spectroscopy : The ¹H NMR spectrum is simple and characteristic, showing distinct signals for the aromatic protons and the four methyl groups. The ¹³C NMR spectrum provides unique signals for the non-equivalent aromatic and methyl carbons. nih.gov
Mass Spectrometry : In electron ionization (EI) mass spectrometry, isodurene exhibits a prominent molecular ion peak (m/z = 134). The major fragment ion peak occurs at m/z = 119, corresponding to the loss of a methyl group ([M-15]⁺) to form a stable methyltropylium or related C₉H₁₁⁺ ion. nih.gov
Environmental Fate and Health Effects
Environmental Fate
1,2,3,5-Tetramethylbenzene is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com It is advised to prevent its entry into drains and the wider environment. echemi.com This chemical is classified as a marine pollutant. noaa.gov
Health Effects
Exposure to this compound can cause irritation to the eyes, nose, throat, and skin. noaa.govnoaa.gov Inhalation of vapors may irritate the respiratory system, and prolonged exposure can lead to nausea, dizziness, and headache. noaa.govzoro.com Studies on its isomers, durene and prehnitene, have shown that isodurene has the highest oral toxicity among the three. nih.govtandfonline.com However, it is considered only slightly toxic on an acute basis and poses a hazard primarily when ingested in excessive amounts. nih.govtandfonline.com It is not classified as a human carcinogen by IARC, NTP, or OSHA. sigmaaldrich.com
Conclusion
1,2,3,5-Tetramethylbenzene, or isodurene, is a significant aromatic hydrocarbon with a range of applications stemming from its chemical properties. From its role as an industrial intermediate in the synthesis of other valuable chemicals to its use in specialized research areas, isodurene continues to be a compound of interest. Understanding its reactivity, particularly in reactions like oxidation and nitration, is key to its application. While it has demonstrated some level of toxicity and environmental impact, its industrial and research utility underscores its importance in the chemical landscape.
Q & A
Basic: What laboratory synthesis methods are effective for producing 1,2,3,5-Tetramethylbenzene?
Methodological Answer:
this compound (CAS 527-53-7) is typically synthesized via alkylation of toluene or xylene derivatives. A common approach involves Friedel-Crafts alkylation using methyl halides or alcohols in the presence of Lewis acid catalysts (e.g., AlCl₃). For isomer control, reaction temperature (160–200°C) and stoichiometric ratios of methylating agents are critical. Post-synthesis purification via fractional distillation (boiling point: 198°C) ensures removal of byproducts like durene (1,2,4,5-Tetramethylbenzene) . Catalytic efficiency and selectivity can be optimized using zeolite catalysts, as demonstrated in alkylation studies of trimethylbenzene isomers .
Basic: Which analytical techniques are optimal for characterizing purity and structural confirmation?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Effective for quantifying purity (>85% GC) and detecting trace impurities .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR distinguish methyl group positions (e.g., δ 2.15–2.35 ppm for aromatic methyl protons) .
- Differential Scanning Calorimetry (DSC): Determines melting behavior (reported melting point: -24°C) and phase transitions .
- Portable Mass Spectrometry: Desorption atmospheric pressure chemical ionization (DAPCI) enables in-situ detection with tandem MS for structural validation .
Advanced: How can researchers differentiate this compound from its structural isomers (e.g., durene)?
Methodological Answer:
- Tandem Mass Spectrometry (MS/MS): Fragmentation patterns (e.g., m/z 134 → 119 for methyl loss) distinguish isomer-specific pathways .
- X-ray Crystallography: Resolves crystal packing differences, though limited by the compound’s liquid state at room temperature .
- Thermodynamic Property Analysis: Compare experimental vapor pressure or enthalpy of vaporization with computational models (e.g., group contribution methods) .
- Chromatographic Retention Indices: Use reverse-phase HPLC with calibrated standards to separate isomers .
Advanced: What challenges arise in catalytic alkylation for selective isomer production?
Methodological Answer:
Catalyst selectivity is a key challenge. For example, zeolite catalysts with tailored pore sizes (e.g., H-beta zeolites) favor 1,2,4,5-Tetramethylbenzene (durene) due to steric constraints, while acidic ionic liquids may enhance 1,2,3,5-isomer yields. Reaction kinetics studies suggest that elevated pressures (5–10 bar) and methanol co-feeding improve methyl group redistribution . Contradictory data on isomer ratios under similar conditions may stem from catalyst deactivation or impurities in feedstocks .
Safety: What are the best practices for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point: 63°C) .
- Personal Protective Equipment (PPE): Nitrile gloves and lab coats prevent dermal contact; safety goggles are mandatory .
- Storage: Keep in airtight containers away from oxidizers and acids. Store below 25°C in flame-proof cabinets .
- Spill Management: Absorb with inert materials (e.g., sand) and avoid water runoff to prevent environmental contamination .
Advanced: How can thermodynamic properties be modeled computationally for phase behavior predictions?
Methodological Answer:
Group contribution methods (e.g., Joback-Reid) estimate critical properties (Tc, Pc) and vapor-liquid equilibria. Experimental validation using static or dynamic methods (e.g., ebulliometry) refines parameters like Antoine constants for boiling point modeling. Discrepancies between calculated and experimental densities (0.89 g/cm³ at 20°C) highlight the need for force-field adjustments in molecular dynamics simulations .
Environmental Impact: What methodologies assess environmental fate and degradation pathways?
Methodological Answer:
- Aquatic Toxicity Screening: Use OECD Test Guideline 301 for ready biodegradability assessments. Low water solubility (0.882 g/cm³) suggests bioaccumulation potential .
- Advanced Oxidation Processes (AOPs): Evaluate hydroxyl radical-mediated degradation using UV/H₂O₂ systems, monitored via GC-MS .
- Soil Sorption Studies: Batch experiments with humic acids quantify log Koc values to predict mobility in terrestrial environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
